2,3-Dimethoxy-1-naphthaldehyde

Lipophilicity Partition Coefficient LogP

Procure 2,3-Dimethoxy-1-naphthaldehyde (CAS 56252-09-6) for critical research. The unique 2,3-adjacent methoxy substitution creates a distinct electronic and steric environment (LogP 2.6), ensuring consistent reactivity in Schiff base formation and Grignard additions. Avoid experimental failure from unverified analogs. Available in high-purity (≥97%) research quantities.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 56252-09-6
Cat. No. B1610557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-1-naphthaldehyde
CAS56252-09-6
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C(=C1OC)C=O
InChIInChI=1S/C13H12O3/c1-15-12-7-9-5-3-4-6-10(9)11(8-14)13(12)16-2/h3-8H,1-2H3
InChIKeyVTUMHIXLEZHVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-1-naphthaldehyde (CAS 56252-09-6): A Specialized Methoxy-Functionalized Naphthaldehyde Building Block


2,3-Dimethoxy-1-naphthaldehyde (CAS 56252-09-6) is a naphthalene derivative characterized by an aldehyde group at position 1 and methoxy substituents at positions 2 and 3. With a molecular formula of C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol [1], it is commercially available as a research chemical with a purity specification of ≥97% . The compound's core structural feature is the adjacency of the two methoxy groups, which differentiates it from other naphthaldehyde analogs.

Why Substituting 2,3-Dimethoxy-1-naphthaldehyde with Other Naphthaldehydes is Problematic


Substituting 2,3-Dimethoxy-1-naphthaldehyde with other naphthaldehydes is not a straightforward one-for-one exchange. The presence of two adjacent methoxy groups creates a unique electronic environment and steric profile that directly impacts molecular properties. As shown in comparative studies, even a single functional group change, such as replacing a methoxy with a hydroxy group, results in a quantifiably different lipophilicity (LogP) [1]. This alteration can influence solubility, chromatographic behavior, and downstream reactivity, leading to inconsistent or failed experimental outcomes if an unverified analog is used.

Quantifiable Evidence for Selecting 2,3-Dimethoxy-1-naphthaldehyde (CAS 56252-09-6) Over Analogs


Lipophilicity (LogP) of 2,3-Dimethoxy-1-naphthaldehyde vs. 2-Hydroxy-1-naphthaldehyde

2,3-Dimethoxy-1-naphthaldehyde exhibits a higher lipophilicity compared to its hydroxy analog, 2-hydroxy-1-naphthaldehyde. The computed XLogP3-AA value for 2,3-Dimethoxy-1-naphthaldehyde is 2.6 [1], whereas the LogP for 2-hydroxy-1-naphthaldehyde is reported as 2.36 .

Lipophilicity Partition Coefficient LogP Computational Chemistry

High GC Purity of 2,3-Dimethoxy-1-naphthaldehyde in Commercial Batches

Commercially available batches of 2,3-Dimethoxy-1-naphthaldehyde demonstrate high purity levels suitable for research. A Certificate of Analysis for a sample batch (Lot: SAMPLE, Cat: sc-230832) from Santa Cruz Biotechnology reports a Gas Chromatography (GC) purity of 99.7%, exceeding the minimum specification of ≥96.5% [1].

Quality Control Purity GC Analysis Analytical Chemistry

Thermal Stability: Melting Point of 2,3-Dimethoxy-1-naphthaldehyde vs. 2-Hydroxy-1-naphthaldehyde

2,3-Dimethoxy-1-naphthaldehyde has a reported melting point of 79-83 °C . In comparison, the hydroxy analog 2-hydroxy-1-naphthaldehyde has a melting point of 82-85 °C . The difference, while subtle, suggests a distinct crystalline packing arrangement.

Thermal Analysis Melting Point Physical Properties

Optimal Research and Industrial Use Cases for 2,3-Dimethoxy-1-naphthaldehyde (CAS 56252-09-6)


Synthesis of Complex Organic Molecules Requiring a Dimethoxy Naphthalene Scaffold

2,3-Dimethoxy-1-naphthaldehyde serves as a critical building block for constructing more complex molecular architectures. Its aldehyde group is a versatile functional handle for reactions such as the formation of Schiff bases, Grignard additions, and other C-C bond forming reactions, while the adjacent dimethoxy pattern provides a unique electronic and steric environment for the resulting products [1].

Development of Fluorescent Probes or Chemosensors

The naphthalene core and the electron-donating methoxy groups make this compound a potential candidate for use in fluorescent sensors. Its higher lipophilicity (LogP 2.6) compared to its hydroxy analog [1] may also be advantageous for designing probes intended for non-polar environments or for facilitating cellular uptake in biological studies.

Research on Substituent Effects in Polycyclic Aromatic Systems

As a model compound in the class of methoxy-substituted naphthaldehydes, this specific regioisomer is useful for fundamental studies. Research has directly compared the energetic and structural properties of hydroxy and methoxy naphthaldehydes, highlighting the distinct influence of these substituents [1]. 2,3-Dimethoxy-1-naphthaldehyde is therefore valuable for structure-activity relationship (SAR) and computational chemistry investigations.

Material Science and Advanced Organic Synthesis

The high commercial purity of available batches (e.g., 99.7% GC [1]) makes this compound suitable for sensitive material science applications where impurity profiles must be controlled. Its solid-state properties, including its specific melting point range , are also relevant parameters for material characterization.

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